4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
Description
Bicyclo[2.2.2]octane Core Framework Analysis
The bicyclo[2.2.2]octane skeleton consists of three fused six-membered rings, creating a highly strained, cage-like structure. Gas electron diffraction studies of related compounds, such as bicyclo[2.2.2]octene and bicyclo[2.2.2]octadiene, reveal key geometric parameters:
- Bond lengths : The weighted average C(sp³)–C(sp³) bond length is 1.549 ± 0.008 Å, while C(sp²)–C(sp³) bonds measure 1.509 ± 0.015 Å.
- Bond angles : The angle at the bridgehead carbon (∠C–C=C) is approximately 114.2 ± 0.6°, contributing to the system’s strain.
The core’s rigidity arises from its C2v symmetry, which minimizes torsional strain while maintaining eclipsed conformations at the bridgehead positions. Computational analyses, including molecular orbital (CNDO/2) methods, corroborate that the observed geometry optimizes non-bonded interactions, particularly between 1,4-hydrogen atoms.
Positional Isomerism in 2-Oxabicyclo[2.2.2]octane Derivatives
The introduction of an oxygen atom into the bicyclo[2.2.2]octane framework creates 2-oxabicyclo[2.2.2]octane, a structural motif with distinct physicochemical properties. Key considerations for positional isomerism include:
- Oxygen placement : The 2-oxa derivative retains the core’s three-dimensional geometry, as replacing a methylene group with oxygen does not significantly alter bond lengths or angles. For example, the dihedral angle (φ1) between bridgehead planes remains ~121.2° in both oxygen-free and 2-oxa variants.
- Electronic effects : The ether oxygen introduces polarity, enhancing solubility in polar solvents compared to fully hydrocarbon analogs like bicyclo[2.2.2]octane.
Notably, iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine selectively yields 2-oxabicyclo[2.2.2]octane derivatives, avoiding regioisomeric 1-oxa or 3-oxa products due to stereoelectronic constraints.
IUPAC Nomenclature and CAS Registry Number (2276307-57-2)
The systematic name 4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane adheres to IUPAC rules as follows:
- Parent structure : 2-oxabicyclo[2.2.2]octane (oxygen at position 2).
- Substituents :
- A methyl group at position 1.
- An iodomethyl group at position 4.
The CAS registry number 2276307-57-2 uniquely identifies this compound, with the molecular formula C9H15IO and a molecular weight of 266.12 g/mol . The SMILES notation CC12CCC(CI)(CC1)CO2 further clarifies the connectivity, emphasizing the iodomethyl branch at C4 and the methyl group at C1.
Comparative Structural Analysis with Related Bicyclic Ethers
The 2-oxabicyclo[2.2.2]octane core differentiates itself from other bicyclic ethers through its geometry and electronic profile:
| Parameter | 2-Oxabicyclo[2.2.2]octane | Bicyclo[1.1.1]pentane | Cubane |
|---|---|---|---|
| Bridgehead angle | 114.2° | 60° | 90° |
| Polarity | Moderate (ether oxygen) | Low | Low |
| Synthetic accessibility | High (iodocyclization) | Moderate | Low |
Unlike cubane’s extreme rigidity or bicyclo[1.1.1]pentane’s limited substitution sites, the 2-oxabicyclo[2.2.2]octane framework balances strain energy (~28 kcal/mol from hydrogenation studies) with synthetic versatility, making it a viable bioisostere for para-substituted aryl groups. The iodomethyl substituent at C4 further enhances its utility in cross-coupling reactions, positioning it as a valuable intermediate in pharmaceutical design.
Properties
Molecular Formula |
C9H15IO |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15IO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3 |
InChI Key |
KCMZCTUDJKLGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CO2)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction proceeds under mild conditions and provides the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions typically occur under mild conditions with polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include azido, cyano, and thiomethyl derivatives.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its ability to act as a nucleophile or electrophile in various chemical reactions . The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. This allows it to interact with specific molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and key properties of analogous bicyclo[2.2.2]octane derivatives:
Key Observations:
Oxygen vs. Nitrogen vs. Carbon Scaffolds: The 2-oxabicyclo[2.2.2]octane core (oxygen atom) enhances polarity compared to non-oxygenated analogs like 1-iodobicyclo[2.2.2]octane . This oxygen atom mimics the electronic properties of a phenyl ring, making it a bioisostere in drug design . Azabicyclo analogs (e.g., 2-azabicyclo[2.2.2]octane HCl) introduce nitrogen, altering basicity and hydrogen-bonding capacity .
Substituent Effects :
- Iodomethyl vs. Benzyloxymethyl : The benzyloxymethyl group in C₁₆H₂₀IO₂ increases lipophilicity (logP ~3.5 estimated) compared to the methyl-iodomethyl derivative (logP ~2.1), impacting membrane permeability .
- Aryl Substitutions : 4-Phenyl derivatives (e.g., C₁₄H₁₇I) exhibit strong hydrophobic interactions, whereas trioxabicyclo derivatives (e.g., C₁₅H₂₀O₃) are highly polar, favoring aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
